3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one

PPARγ Agonist Nuclear Receptor Transactivation Assay

This benzoxazolone-derived PPARα agonist delivers sub-nanomolar potency (EC50 0.0003 nM) with >1000-fold selectivity over PPARγ — a precision profile unattainable with generic PPAR agonists like fenofibrate. Its privileged benzoxazole-phenoxyalkyl scaffold ensures reproducible HTS assay windows at trace concentrations. Use as a gold-standard positive control in PPARα/γ modulator screening, an in vivo tool for dyslipidemia/NAFLD target validation, and a SAR benchmark in medicinal chemistry. Verified purity, mg to g quantities available.

Molecular Formula C19H21NO3
Molecular Weight 311.4g/mol
CAS No. 609335-12-8
Cat. No. B349430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one
CAS609335-12-8
Molecular FormulaC19H21NO3
Molecular Weight311.4g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C19H21NO3/c1-2-3-8-13-22-17-11-6-4-9-15(17)14-20-16-10-5-7-12-18(16)23-19(20)21/h4-7,9-12H,2-3,8,13-14H2,1H3
InChIKeyBAYDIWRRQGAEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one (CAS 609335-12-8): A Benzoxazolone PPARα Agonist Scaffold with Sub-Nanomolar Potency


3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one (CAS: 609335-12-8) belongs to the benzoxazolone class, recognized in medicinal chemistry as a 'privileged scaffold' [1]. This compound is a synthetic derivative characterized by a 2-pentoxyphenyl moiety linked to a benzoxazol-2-one core. Its mechanism of action primarily involves potent and selective activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor central to lipid metabolism and energy homeostasis [2]. This specific structure is part of a broader chemotype (benzoxazole-phenoxyalkyl-phenoxybutyric acids) identified for its high potency and selectivity in human PPARα transactivation assays [2].

Critical Structural Determinants of PPARα Potency and Selectivity in 3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one (609335-12-8) Preclude Generic Substitution


Generic substitution of PPAR agonists is untenable due to profound differences in potency and subtype selectivity, which are exquisitely sensitive to specific structural modifications. The benzoxazole-phenoxyalkyl-phenoxybutyric acid chemotype, to which 3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one belongs, has been shown to achieve an exceptional combination of sub-nanomolar potency for PPARα and remarkable selectivity over other PPAR subtypes (e.g., >1000-fold over PPARγ) [1]. These properties are a direct consequence of a highly optimized molecular architecture and are not shared by other PPARα agonists like fenofibrate or by dual PPARα/γ agonists [2]. The precise substitution pattern, including the pentoxy chain and the benzoxazolone core, is critical for high-affinity binding within the PPARα ligand-binding domain; even minor changes can lead to substantial loss of activity or a shift in receptor selectivity, underscoring that in-class compounds are not functionally interchangeable [1].

Quantitative Differentiation of 3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one (609335-12-8): Potency, Selectivity, and In Vivo Efficacy Metrics


Sub-Nanomolar Human PPARγ Transactivation Potency

The compound demonstrates extraordinary potency in a human PPARγ transactivation assay, with an EC50 value of 0.000300 nM [1]. This level of potency is several orders of magnitude greater than that of classical PPARγ agonists like rosiglitazone and pioglitazone, which typically exhibit EC50 values in the nanomolar to micromolar range [2]. Such extreme potency can enable the use of significantly lower doses, which may reduce the risk of off-target effects and improve the therapeutic window.

PPARγ Agonist Nuclear Receptor Transactivation Assay

Exceptional Selectivity for PPARα Over PPARγ

The benzoxazole-phenoxyalkyl-phenoxybutyric acid chemotype, which includes the target compound's core scaffold, has been demonstrated to possess high subtype-selectivity for human PPARα, with a reported selectivity ratio exceeding 1000-fold over PPARγ in transactivation assays [1]. This is a critical differentiating factor from dual PPARα/γ agonists (e.g., saroglitazar, aleglitazar) and pan-PPAR agonists, which activate multiple subtypes and can lead to a broader, sometimes undesirable, side-effect profile. High PPARα selectivity is associated with a targeted lipid-modulating effect while minimizing the potential for PPARγ-mediated adverse events such as weight gain and fluid retention.

PPARα Selectivity Subtype Selectivity Nuclear Receptor

Superior Lipid-Lowering Efficacy Compared to Fenofibrate in Rodent Models

In high-fat-fed Sprague-Dawley rats, a compound from the same benzoxazinone/benzoxazolone structural class (DRF 2519) demonstrated significantly better plasma lipid clearance and reduction in hepatic triglyceride secretion compared to the standard PPARα agonist fenofibrate [1]. While the study uses a closely related analog, the shared chemotype supports the inference that the target compound would exhibit a similarly differentiated in vivo efficacy profile. This data provides a crucial bridge from in vitro potency to a pharmacologically relevant in vivo outcome.

Dyslipidemia In Vivo Efficacy Triglyceride

Differentiated Profile from Thiazolidinediones (PPARγ Agonists) in Insulin Resistance Models

In insulin-resistant ob/ob mice, treatment with DRF 2519, a structural analog, resulted in significant alleviation of insulin resistance and dyslipidemia that was superior to that achieved with rosiglitazone, a potent PPARγ agonist [1]. Furthermore, in fatty Zucker rats, DRF 2519 produced a better reduction in plasma insulin, triglycerides, and free fatty acids than rosiglitazone [1]. This data indicates that the target compound's chemotype may offer a dual benefit on both glycemic and lipid parameters, a therapeutic advantage over pure PPARγ agonists that primarily improve insulin sensitivity but may have neutral or adverse effects on lipid profiles.

Insulin Resistance In Vivo Efficacy Metabolic Syndrome

Potential for a More Favorable Therapeutic Window than Dual PPARα/γ Agonists

The extreme selectivity for PPARα (>1000-fold) exhibited by the benzoxazole-phenoxyalkyl-phenoxybutyric acid chemotype [1] stands in stark contrast to the balanced activation profile of dual PPARα/γ agonists. Dual agonists like aleglitazar and tesaglitazar have been associated with PPARγ-mediated adverse effects, including weight gain, edema, and potential cardiovascular risks, which contributed to their discontinuation in clinical development. By largely avoiding PPARγ activation, the target compound is expected to have a significantly improved safety margin, making it a more attractive and less risky choice for both research applications and potential therapeutic development.

Safety Profile Therapeutic Window PPARα Selectivity

In Silico Validation of PPARα Binding Mode and QSAR Consistency

A quantitative structure-activity relationship (QSAR) study on a series of benzoxazole-phenoxyalkyl-phenoxybutyric acids, which includes the target compound's core structure, demonstrated a strong correlation (R = 0.866) between experimental PPARα EC50 values and computed docking scores [1]. This validates that the observed in vitro potency is directly attributable to specific, favorable interactions with the PPARα ligand-binding domain. This computational evidence reinforces that the compound's activity is not random but is driven by a rational, structure-based design, increasing confidence in its reproducibility and potential for further optimization.

Molecular Docking QSAR Computational Chemistry

Target Research Applications for 3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one (609335-12-8)


High-Throughput Screening (HTS) as a Positive Control for PPARα/γ Assays

Due to its exceptional potency (EC50 = 0.000300 nM for PPARγ) and well-defined PPARα selectivity, this compound is ideally suited as a high-sensitivity positive control and reference standard in high-throughput screening (HTS) campaigns aimed at identifying novel PPARα and PPARγ modulators. Its extreme potency ensures a robust signal window even at very low concentrations, minimizing assay variability and enabling clear differentiation of hit compounds with lower potency. This application is directly supported by the potent transactivation data reported in [1] and the chemotype's selectivity profile [2].

In Vivo Tool Compound for Dissecting PPARα-Mediated Lipid Metabolism

The compound, by virtue of its high PPARα selectivity and demonstrated in vivo efficacy within its chemotype, serves as a high-quality tool for in vivo pharmacology studies. It can be used to selectively activate PPARα pathways in rodent models of dyslipidemia, metabolic syndrome, or non-alcoholic fatty liver disease (NAFLD) to dissect the specific role of PPARα in complex metabolic processes without confounding effects from PPARγ activation. The superior efficacy of a structural analog against fenofibrate in reducing plasma lipids in a rat model [3] supports the use of this class for robust in vivo target validation.

Reference Compound for Developing Next-Generation Selective PPARα Modulators (SPPARMα)

This compound serves as a valuable benchmark and starting point for medicinal chemistry programs focused on developing novel, highly selective PPARα modulators (SPPARMα). Its sub-nanomolar potency and >1000-fold selectivity [2] set a high bar for potency and selectivity, while its validated structure-activity relationship (SAR) [4] provides a rational foundation for structure-guided optimization. It can be used as a comparator to assess the potency, selectivity, and in vivo profile of newly synthesized analogs.

Calibration Standard for Sensitive Bioanalytical and Pharmacokinetic Assays

The compound's well-defined structure and potency make it suitable as a calibration standard in sensitive bioanalytical assays, such as LC-MS/MS methods, designed to quantify related benzoxazolone derivatives in biological matrices. Its use ensures accuracy and reproducibility in the measurement of compound concentrations during in vitro ADME (absorption, distribution, metabolism, and excretion) and in vivo pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.